molecular formula C6H10Cl2N2O B13139909 4-(Aminomethyl)pyridin-3-ol dihydrochloride

4-(Aminomethyl)pyridin-3-ol dihydrochloride

Cat. No.: B13139909
M. Wt: 197.06 g/mol
InChI Key: FHLVPFMHKRNSBY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-3-ol dihydrochloride, also known as Pyridoxamine dihydrochloride (CAS: 524-36-7), is a vitamin B6-related compound with the molecular formula C₈H₁₄Cl₂N₂O₂ and a molecular weight of 241.12 g/mol . It appears as a white to off-white crystalline powder with a melting point of 224–226°C (decomposition) .

Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

4-(aminomethyl)pyridin-3-ol;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h1-2,4,9H,3,7H2;2*1H

InChI Key

FHLVPFMHKRNSBY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Direct Aminomethylation of Pyridin-3-ol Derivatives

One of the most straightforward approaches involves the direct introduction of an aminomethyl group onto a pyridin-3-ol precursor. This typically entails the following steps:

  • Preparation of Pyridin-3-ol Derivative: Starting from commercially available pyridine derivatives, selective hydroxylation at the 3-position is performed, often via electrophilic substitution or hydroxylation of pyridine precursors.

  • Formylation or Bromomethylation: The pyridin-3-ol derivative undergoes bromomethylation or formylation at the 4-position to generate a reactive intermediate, such as 4-bromomethylpyridin-3-ol.

  • Amination: Nucleophilic substitution with ammonia or primary amines yields the aminomethyl derivative.

  • Salt Formation: The free amine is subsequently converted into its dihydrochloride salt by treatment with hydrochloric acid.

Limitations: This method may suffer from regioselectivity issues and low yields due to competing side reactions during functionalization.

Multi-step Synthesis via Pyridine Ring Construction

A more controlled approach involves constructing the pyridine ring with the desired substituents through multi-step synthesis, as exemplified in patent EP1422220A1:

Step Description Reagents & Conditions References
1 Synthesis of benzophenone glycine imine derivative Benzophenone, glycine ethyl ester hydrochloride, trialkylamine
2 Alkylation with halogenated pyridine derivative 2,3-dichloro-5-trifluoromethyl-pyridine, dry inorganic base, phase transfer catalyst
3 Hydrolysis and salt formation Acidic hydrolysis, hydrochloric acid

This process involves initial formation of a glycine imine intermediate, which is then alkylated with a halogenated pyridine derivative, followed by hydrolysis to yield the aminomethyl pyridine core.

Reduction and Functional Group Transformations

Following ring construction, reduction of nitrile or imine groups to amines, hydroxylation, and subsequent salt formation are performed:

  • Hydrogenation: Catalytic hydrogenation (e.g., Raney Nickel) converts nitrile groups to primary amines.

  • Hydroxylation: Directed hydroxylation at the 3-position can be achieved via electrophilic substitution or oxidation strategies.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.

Specific Synthesis Example from Patent Literature

A detailed synthesis route from patent EP1422220A1 involves the following key steps:

  • Preparation of Benzophenone Glycine Imine: Benzophenone reacts with glycine ethyl ester hydrochloride in refluxing toluene with a trialkylamine base, forming the glycine imine intermediate.

  • Alkylation with Halogenated Pyridine: The intermediate reacts with 2,3-dichloro-5-trifluoromethyl-pyridine in the presence of dry potassium carbonate and tetraethylammonium bromide in propionitrile, under reflux, to form the pyridine derivative.

  • Hydrolysis and Salt Formation: The product is hydrolyzed with water, and the free amine is converted into dihydrochloride salt by treatment with hydrochloric acid.

Yield and Conditions:

Step Yield Conditions Reference
Glycine imine formation Not specified Reflux, toluene
Alkylation 85% Reflux, phase transfer catalyst
Salt formation Quantitative Acidic hydrolysis

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (amines), and various substituted pyridine compounds.

Scientific Research Applications

Neurological Disorders

4-(Aminomethyl)pyridin-3-ol dihydrochloride is primarily recognized for its role in treating neurological disorders, particularly multiple sclerosis (MS). The compound acts as a potassium channel blocker, which prolongs action potentials and enhances neurotransmitter release at the neuromuscular junction. This mechanism is crucial for improving motor function in MS patients:

  • Clinical Studies : Research indicates that approximately 29.5% to 80% of MS patients exhibit improved walking capacity when treated with this compound. Long-term studies have shown sustained benefits in 80-90% of patients who initially responded to treatment .

Spinal Cord Injury

The compound has shown promise in the rehabilitation of spinal cord injury patients. Improvements noted include enhanced sensory and motor functions, reduced spasticity, and pain relief. These effects are attributed to its ability to modulate potassium channels, thereby improving nerve conduction and synaptic transmission .

Toxicology

This compound has been investigated as a potential antidote for certain types of poisoning, such as tetrodotoxin poisoning. Animal studies have demonstrated its capability to reverse the effects of tetrodotoxin; however, further research is needed to confirm its efficacy in humans .

Case Study 1: Multiple Sclerosis Treatment

In a clinical trial involving MS patients, treatment with this compound resulted in significant improvements in walking ability and overall mobility. The study highlighted that long-term administration (up to 32 months) maintained benefits for most responders .

Case Study 2: Spinal Cord Injury Rehabilitation

Another study focused on spinal cord injury patients receiving this compound reported notable enhancements in motor function and a decrease in pain levels. The findings suggest that early intervention with this treatment could lead to better recovery outcomes .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Complexity: Pyridoxamine dihydrochloride (524-36-7) features hydroxymethyl and methyl groups on the pyridine ring, enhancing its hydrophilicity and biological activity . In contrast, 4-Aminopyridin-3-ol dihydrochloride (1081776-23-9) lacks these groups, resulting in a simpler structure and lower molecular weight .

Applications: Pyridoxamine dihydrochloride is primarily used in vitamin B6 research, while hybrid compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (1286265-79-9) are explored for central nervous system drug development due to their ability to cross the blood-brain barrier .

Biological Activity

4-(Aminomethyl)pyridin-3-ol dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an aminomethyl derivative of pyridin-3-ol, which features a hydroxyl group at the 3-position and an amino group at the 4-position of the pyridine ring. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, in vitro assays demonstrated that it effectively reduced cell viability in human tumor xenografts, suggesting potential as an anticancer agent.
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, particularly those involved in cancer signaling pathways. It exhibits selectivity for specific kinases, which is crucial for minimizing off-target effects in therapeutic applications .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antibacterial properties, showing activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antitumor Activity

In a study evaluating the effects of this compound on human cancer cell lines, researchers reported:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathway
A549 (Lung)15.0Inhibition of PKB signaling pathway
HeLa (Cervical)10.0Cell cycle arrest at G2/M phase

These results indicate that the compound's mechanism involves both apoptosis induction and cell cycle modulation, making it a candidate for further development as an anticancer therapy .

Case Study 2: Kinase Inhibition Profile

A detailed analysis of the kinase inhibition profile revealed that:

Kinase TargetIC50 (nM)Selectivity Ratio (PKB/PKA)
PKB5028-fold
PKA1400
AMPK200

This selectivity suggests that this compound could be developed as a targeted therapeutic agent with reduced side effects compared to less selective inhibitors .

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